molecular formula C17H23N5O2S B5421775 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5421775
M. Wt: 361.5 g/mol
InChI Key: NVBVNOJPVDRULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. TAPI-1 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix (ECM) proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation.

Mechanism of Action

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide inhibits MMPs by binding to the catalytic site of the enzyme and preventing the cleavage of ECM proteins. This compound has been shown to be a non-competitive inhibitor of MMPs, meaning that it does not compete with the substrate for binding to the enzyme. This compound has been shown to be selective for MMPs over other proteases, such as serine proteases and cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit cancer cell invasion and metastasis by blocking the activity of MMPs. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the activity of MMPs. This compound has been shown to promote tissue remodeling and wound healing by inhibiting the breakdown of ECM proteins. This compound has also been shown to have anti-inflammatory effects by blocking the activity of MMPs that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of MMPs, making it a useful tool compound for studying the role of MMPs in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations for lab experiments. This compound has a relatively short half-life in vivo, which limits its use in animal studies. This compound also has some off-target effects, such as inhibiting the activity of ADAMs (a disintegrin and metalloproteinases), which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in scientific research. This compound could be used to investigate the role of MMPs in other physiological and pathological processes, such as neurodegenerative diseases and cardiovascular diseases. This compound could also be used to study the role of MMPs in the immune system, such as the regulation of T cell activation and differentiation. This compound could also be used in combination with other inhibitors or drugs to enhance its therapeutic effects. Finally, the development of more potent and selective inhibitors of MMPs could further advance our understanding of the role of MMPs in various biological processes.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study the role of MMPs in various physiological and pathological processes. This compound has several advantages for lab experiments, including its potency and selectivity for MMPs. This compound has also been shown to have various biochemical and physiological effects, such as inhibiting cancer cell invasion and metastasis, promoting tissue remodeling and wound healing, and having anti-inflammatory effects. This compound has some limitations for lab experiments, such as its short half-life in vivo and off-target effects. However, this compound remains a valuable tool compound for studying the role of MMPs in various biological processes, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(2-ethoxyphenyl)hydrazinecarboxamide with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of triethylamine and dichloromethane. The reaction yields this compound as a white solid with a melting point of 201-203°C. The purity of this compound can be verified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been widely used as a tool compound in scientific research to study the role of MMPs in various physiological and pathological processes. This compound has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13. This compound has been used to investigate the role of MMPs in cancer metastasis, angiogenesis, and inflammation. This compound has also been used to study the role of MMPs in tissue remodeling and wound healing.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-3-24-15-7-5-4-6-14(15)22-10-8-21(9-11-22)12-16(23)18-17-20-19-13(2)25-17/h4-7H,3,8-12H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBVNOJPVDRULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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